molecular formula C9H18N2O B13200468 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one

1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one

Cat. No.: B13200468
M. Wt: 170.25 g/mol
InChI Key: XTQINAKCIWHNLE-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one is a chemical compound with the molecular formula C₉H₁₈N₂O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one typically involves the reaction of azepane derivatives with appropriate reagents to introduce the aminomethyl and ethanone groups. One common method involves the reaction of azepane with formaldehyde and hydrogen cyanide to form the aminomethyl group, followed by oxidation to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the ethanone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    1-(Azepan-1-yl)ethan-1-one: This compound lacks the aminomethyl group but shares the azepane and ethanone structure.

    1-(Piperidin-1-yl)ethan-1-one: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.

    1-(Morpholin-4-yl)ethan-1-one: Contains a morpholine ring, which includes an oxygen atom in the ring structure.

Uniqueness: 1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one is unique due to the presence of both the aminomethyl and ethanone groups, which confer distinct chemical and biological properties. The seven-membered azepane ring also contributes to its unique reactivity and interactions with molecular targets.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-[3-(aminomethyl)azepan-1-yl]ethanone

InChI

InChI=1S/C9H18N2O/c1-8(12)11-5-3-2-4-9(6-10)7-11/h9H,2-7,10H2,1H3

InChI Key

XTQINAKCIWHNLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC(C1)CN

Origin of Product

United States

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